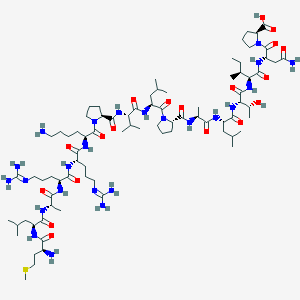

MAPKK2 (1-16) (human, mouse, rat)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MAPKK2 (1-16) (human, mouse, rat): is a peptide fragment derived from the Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAPKK2) protein. This compound plays a crucial role in various cellular processes, including signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

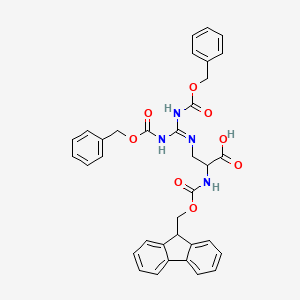

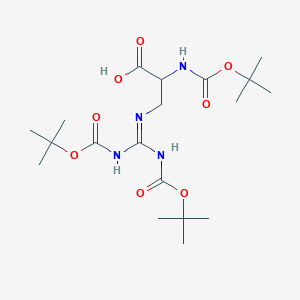

The synthesis of MAPKK2 (1-16) typically involves solid-phase peptide synthesis (SPPS). This method uses automated synthesizers to sequentially add amino acids to a growing peptide chain, anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of MAPKK2 (1-16) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

MAPKK2 (1-16) can undergo various chemical reactions, including:

Oxidation: : Conversion of specific amino acids to their oxidized forms.

Reduction: : Reduction of disulfide bonds to free thiols.

Substitution: : Replacement of amino acids with other functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: : Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: : Various reagents depending on the specific substitution desired.

Major Products Formed

Oxidation: : Oxidized amino acids such as cysteine to cystine.

Reduction: : Reduced disulfide bonds.

Substitution: : Modified peptide sequences with different functional groups.

Aplicaciones Científicas De Investigación

MAPKK2 (1-16) is widely used in scientific research due to its role in cellular signaling pathways. It is employed in studies related to:

Chemistry: : Investigating peptide interactions and stability.

Biology: : Understanding signal transduction mechanisms.

Medicine: : Exploring potential therapeutic targets for diseases such as cancer and inflammation.

Industry: : Developing diagnostic tools and biotechnological applications.

Mecanismo De Acción

MAPKK2 (1-16) exerts its effects by interacting with specific molecular targets and pathways. It is involved in the p38 mitogen-activated protein kinase (p38MAPK) pathway, which regulates various cellular responses to stress and inflammation. The compound modulates the activity of RNA-binding proteins, influencing transcript stability and gene expression.

Comparación Con Compuestos Similares

MAPKK2 (1-16) is unique in its specific amino acid sequence and its role in the p38MAPK pathway. Similar compounds include other MAPK pathway components such as MAPKAPK2 (MK2) and various MAPKs (e.g., ERK, JNK). These compounds share similarities in their involvement in cellular signaling but differ in their specific functions and targets.

Propiedades

IUPAC Name |

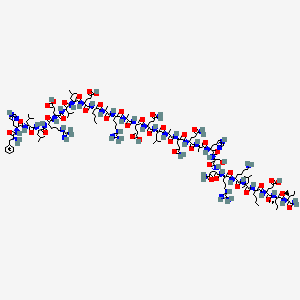

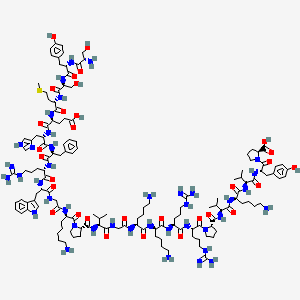

(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H144N24O19S/c1-15-45(10)62(74(118)99-56(40-60(84)107)78(122)105-35-22-28-59(105)79(123)124)101-75(119)63(48(13)106)102-70(114)54(38-42(4)5)96-65(109)47(12)92-71(115)57-26-20-34-104(57)77(121)55(39-43(6)7)98-73(117)61(44(8)9)100-72(116)58-27-21-33-103(58)76(120)52(23-16-17-30-82)95-68(112)51(25-19-32-90-81(87)88)94-67(111)50(24-18-31-89-80(85)86)93-64(108)46(11)91-69(113)53(37-41(2)3)97-66(110)49(83)29-36-125-14/h41-59,61-63,106H,15-40,82-83H2,1-14H3,(H2,84,107)(H,91,113)(H,92,115)(H,93,108)(H,94,111)(H,95,112)(H,96,109)(H,97,110)(H,98,117)(H,99,118)(H,100,116)(H,101,119)(H,102,114)(H,123,124)(H4,85,86,89)(H4,87,88,90)/t45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKXCGNCPWHOBT-PYEFZQCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H144N24O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1790.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,8-bis(4,5-dihexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1495289.png)

![5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B1495307.png)

![8-Bromo-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1495310.png)

![(2Z)-2-[(E)-3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1495360.png)